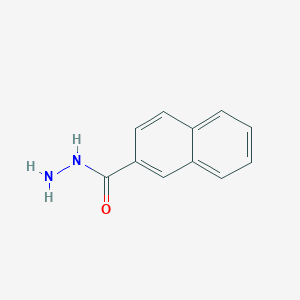

2-Naphthohydrazide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Naphthohydrazide can be synthesized through the reaction of 2-naphthoic acid with hydrazine hydrate. The reaction typically involves heating the mixture in an appropriate solvent such as ethanol or methanol. The general reaction is as follows: [ \text{C}_{11}\text{H}_8\text{O}_2 + \text{N}2\text{H}4 \rightarrow \text{C}{11}\text{H}{10}\text{N}_2\text{O} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. specific industrial methods are not widely documented.

化学反応の分析

Types of Reactions: 2-Naphthohydrazide undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

Oxidation and Reduction: It can be oxidized to form corresponding naphthoic acid derivatives or reduced to form hydrazine derivatives.

Substitution Reactions: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Hydrazones: Formed from condensation reactions.

Naphthoic Acid Derivatives: Result from oxidation.

Hydrazine Derivatives: Result from reduction.

科学的研究の応用

Chemical Applications

1. Synthesis of Organic Compounds

2-Naphthohydrazide serves as a key building block for synthesizing more complex organic molecules. It is particularly useful in creating hydrazones and Schiff bases, which are vital in organic synthesis.

2. Chemosensing

The compound has been investigated for its potential as a chemosensor, specifically for detecting cyanide ions (CN⁻). Its interaction with cyanide leads to a noticeable color change from colorless to yellow, making it suitable for test strips used in environmental monitoring .

Table 1: Comparison of Chemosensors Based on this compound

| Sensor Name | Target Ion | Binding Constant (M⁻¹) | Detection Limit (µM) |

|---|---|---|---|

| IF-1 | CN⁻ | 4.77 × 10⁴ | 8.2 |

| IF-2 | CN⁻ | Not specified | Not specified |

Biological Applications

1. Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. Structural modifications to the hydrazone derivatives can enhance their biological activity .

2. Antioxidant Properties

The antioxidant capabilities of these compounds have been evaluated, with some derivatives demonstrating high potential in scavenging free radicals and reducing oxidative stress. For instance, N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide showed remarkable antioxidant activity.

3. Anti-inflammatory Effects

Certain derivatives have also been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, indicating their therapeutic potential in treating inflammatory diseases.

4. Antidiabetic Potential

The ability of this compound derivatives to inhibit the enzyme α-glucosidase has been extensively studied, with some compounds showing IC50 values significantly lower than the standard drug acarbose. This suggests promising applications in diabetes management.

Table 2: Inhibitory Activity Against α-Glucosidase

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| 3h | 2.80 ± 0.03 | Highest inhibitory potential |

| 3i | 4.13 ± 0.06 | Strong inhibitor |

| 3f | 5.18 ± 0.10 | Effective against α-glucosidase |

Case Studies

Antimicrobial Study

A study focused on synthesizing various hydrazone derivatives from naphthohydrazide demonstrated their effectiveness against multiple bacterial strains and fungi, establishing a correlation between structural modifications and enhanced biological activity.

Diabetes Management

Another significant study investigated the antidiabetic properties of synthesized hydrazone derivatives from naphthohydrazide, emphasizing their potential as new therapeutic agents for managing diabetes through α-glucosidase inhibition .

作用機序

The mechanism of action of 2-naphthohydrazide varies depending on its application:

類似化合物との比較

2-Naphthohydrazide can be compared with other similar compounds such as:

3-Hydroxy-2-naphthoic hydrazide: Similar structure but with a hydroxyl group, used as a chemosensor for cyanide ions.

Naphthalene-2-carbohydrazide: Another hydrazide derivative of naphthalene, used in similar applications but may have different reactivity and selectivity.

生物活性

2-Naphthohydrazide, a derivative of naphthalene, has garnered attention in recent years due to its diverse biological activities. This compound serves as a precursor for synthesizing various derivatives that exhibit significant pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and antidiabetic effects, supported by recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 2-naphthoic acid with hydrazine hydrate. The general structure is represented as follows:

This compound can undergo further modifications to produce various derivatives, enhancing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. A notable example is the synthesis of N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide, which displayed promising antifungal activity against Rhizopus oryzae and exhibited significant antibacterial properties against various pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide | Rhizopus oryzae | 15 µg/mL |

| 3-hydroxy-N-(4-oxo-2-(3,4,5-trimethoxyphenyl)thiazolidin-3-yl)-2-naphthamide | Staphylococcus aureus | 10 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been evaluated. The compound N'-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide showed the highest antioxidant potential among tested derivatives. The mechanism involves scavenging free radicals and reducing oxidative stress .

Anti-inflammatory Activity

Anti-inflammatory effects have been observed in several derivatives of this compound. For instance, studies indicated that specific derivatives could inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to their therapeutic potential in inflammatory diseases .

Antidiabetic Potential

The antidiabetic activity of this compound derivatives has been extensively studied, particularly regarding their ability to inhibit the enzyme α-glucosidase. A series of hydrazone derivatives derived from 3-hydroxy-2-naphthohydrazide demonstrated IC50 values ranging from 2.80 to 29.66 µM, significantly outperforming the standard drug acarbose (IC50 = 873.34 µM) .

Table 2: Inhibitory Activity Against α-Glucosidase

| Compound ID | IC50 (µM) | Remarks |

|---|---|---|

| 3h | 2.80 ± 0.03 | Highest inhibitory potential |

| 3i | 4.13 ± 0.06 | Strong inhibitor |

| 3f | 5.18 ± 0.10 | Effective against α-glucosidase |

Case Studies

- Antimicrobial Study : A study focused on synthesizing various hydrazone derivatives from naphthohydrazide demonstrated their effectiveness against multiple bacterial strains and fungi, establishing a correlation between structural modifications and enhanced biological activity .

- Diabetes Management : Another significant study investigated the antidiabetic properties of synthesized hydrazone derivatives from naphthohydrazide, emphasizing their potential as new therapeutic agents for managing diabetes through α-glucosidase inhibition .

特性

IUPAC Name |

naphthalene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARLPRMZJNIQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192731 | |

| Record name | 2-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39627-84-4 | |

| Record name | 2-Naphthoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39627-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039627844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthoylhydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUU59P67B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。